4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Overview
Description
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid (FMPBA) is a synthetic organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. FMPBA is an important intermediate in the synthesis of various pharmaceuticals and is used as a starting material in the production of various drugs. FMPBA has also been used in the development of new synthetic methods, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Drug Discovery
The compound is a versatile material used in scientific research and can be employed in various applications such as drug discovery. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Organic Synthesis
This compound is also used in organic synthesis. The synthetic pathways used for preparing new isatin sulonylpiperidinyl derivatives are an example of its use in organic synthesis .
Medicinal Chemistry
In the field of medicinal chemistry, this compound plays a significant role. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Antimicrobial Applications
Piperidine derivatives also show antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs.
Anti-inflammatory Applications
Piperidine derivatives are being utilized as anti-inflammatory agents . This is particularly important in the treatment of conditions characterized by inflammation.
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . This is crucial in the treatment of various psychiatric disorders.
Antioxidant Applications
Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals . This makes piperidine derivatives valuable in the development of antioxidant drugs.
Mechanism of Action
properties
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h3-6,10H,1-2,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUBQIXTDBDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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